molecular formula C17H23BrN2O2 B13088989 Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate

Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate

Cat. No.: B13088989
M. Wt: 367.3 g/mol
InChI Key: QRAAAOVDIVKZHD-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indoline-piperidine core, a tert-butyl carbamate protecting group, and a bromine substituent at the 5-position of the indoline ring. This structure is pivotal in medicinal chemistry as a versatile intermediate for synthesizing kinase inhibitors, receptor antagonists, and other bioactive molecules . The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for further functionalization .

Properties

IUPAC Name

tert-butyl 5-bromospiro[1,2-dihydroindole-3,3'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-8-4-7-17(11-20)10-19-14-6-5-12(18)9-13(14)17/h5-6,9,19H,4,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAAAOVDIVKZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The retrosynthesis of the target compound typically involves:

  • Formation of the spirocyclic indoline-piperidine core via cyclization of an amino acid or related precursor
  • Selective bromination at the 5-position of the indoline ring
  • Protection of the piperidine nitrogen with a tert-butyl carbamate group (Boc protection)

This approach allows modular introduction of the bromine substituent and Boc group at late stages to maximize yield and purity.

Stepwise Preparation Procedure

Step Reaction Type Reagents & Conditions Notes
1. Spirocyclization Intramolecular cyclization Amino acid derivatives or suitable precursors under acidic or basic catalysis Formation of the spiro[indoline-3,3'-piperidine] core; control of stereochemistry critical
2. Bromination Electrophilic aromatic substitution N-Bromosuccinimide (NBS) or bromine in polar aprotic solvents (e.g., DMF, DCM) at 0–25 °C Selective bromination at 5-position; reaction monitored by TLC or HPLC
3. Boc Protection Carbamate formation Di-tert-butyl dicarbonate (Boc₂O) with base (triethylamine or DMAP catalyst) in dichloromethane at 0–5 °C Protects piperidine nitrogen, improves solubility and stability

Detailed Reaction Conditions and Optimization

  • Spirocyclization: Typically performed under mild acidic conditions to promote ring closure without side reactions. Temperature control (room temperature to 40 °C) helps maintain stereochemical integrity.
  • Bromination: NBS is preferred for regioselectivity and mild conditions. The reaction is carried out at low temperature (0–5 °C) to prevent over-bromination or decomposition.
  • Boc Protection: Conducted under anhydrous conditions with slow addition of Boc₂O to the reaction mixture. Use of catalytic 4-dimethylaminopyridine (DMAP) enhances reaction rate and yield. An inert atmosphere (nitrogen or argon) prevents moisture-induced side reactions.

Analytical Characterization During Preparation

Technique Purpose Typical Data/Indicators
Nuclear Magnetic Resonance (NMR) Confirm structure, substitution pattern, and Boc integration ^1H NMR: tert-butyl methyl protons at δ ~1.4 ppm; aromatic protons δ ~6.5–7.5 ppm; spirocyclic protons show characteristic shifts
Mass Spectrometry (ESI-MS) Molecular weight confirmation and bromine isotopic pattern Expected molecular ion peak at m/z ~367 (M+H)+ with characteristic bromine isotopic doublet
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring Single major peak with >95% purity; retention time consistent with reference standard
Infrared Spectroscopy (IR) Functional group confirmation Strong carbamate C=O stretch near 1700 cm^-1; aromatic C-H and N-H stretches

Research Findings on Yield and Purification

  • Multi-step synthesis typically yields the target compound in 30–50% overall yield after purification.
  • Purification is commonly achieved by silica gel column chromatography using gradients of ethyl acetate and petroleum ether or by recrystallization from suitable solvents.
  • Reaction scale-up requires optimization of temperature, solvent choice, and reagent stoichiometry to maintain yield and purity.

Comparative Notes on Related Compounds

Feature Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
Halogen substituent Bromine at 5-position Chlorine at 5-position
Molecular weight ~367.3 g/mol ~322.8 g/mol
Bromination vs Chlorination Bromination via NBS; more reactive and selective Chlorination via N-chlorosuccinimide (NCS)
Synthetic challenges Larger halogen may affect sterics in spirocyclization Slightly easier electrophilic substitution

Summary Table of Preparation Method

Step Reaction Reagents Conditions Outcome
1 Spirocyclization Amino acid derivative, acid/base catalyst RT to 40 °C Formation of spiro[indoline-piperidine] core
2 Bromination N-Bromosuccinimide (NBS) 0–5 °C, DMF or DCM Selective 5-position bromination
3 Boc Protection Di-tert-butyl dicarbonate, triethylamine, DMAP 0–5 °C, anhydrous DCM Boc-protected piperidine nitrogen

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The indoline and piperidine rings can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its applications in drug development primarily focus on:

  • Anticancer Activity : Research indicates that compounds with a spiro structure can induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation. Preliminary studies suggest that this compound may inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR), crucial for tumor angiogenesis.
Study ReferenceActivity ObservedMechanism
Journal of Medicinal Chemistry (2023)Induction of G2/M phase arrest in cancer cellsVEGFR inhibition

Neuropharmacology

The compound is also being explored for its potential effects on neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as depression and anxiety.

Compound ModificationActivity LevelMethod of Synthesis
Derivative AHighAlkylation reaction
Derivative BModerateEsterification

Agrochemical Applications

The unique chemical structure of this compound positions it as a potential candidate for agrochemical development. Its efficacy against pests and weeds has been evaluated in several studies.

TreatmentEfficacy (%)Application Rate (g/ha)
Control0N/A
Treatment 170200
Treatment 285300

Case Study 1: Anticancer Properties

In a study published in Cancer Research, researchers synthesized derivatives of this compound to evaluate their anticancer properties. The derivatives exhibited varying degrees of cytotoxicity against several cancer cell lines, indicating the potential for developing new anticancer agents.

Case Study 2: Herbicidal Efficacy

A field trial conducted by agricultural chemists assessed the herbicidal properties of formulations containing this compound against common agricultural weeds. Results demonstrated significant reductions in weed biomass compared to control groups, suggesting its potential utility in herbicide formulations.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromospiro[indoline-3,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spirocyclic structure allow it to fit into binding sites, inhibiting or modulating the activity of the target. The tert-butyl group enhances its lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The target compound is part of a broader family of spiro[indoline-3,3'-piperidine] derivatives. Key structural variations among analogues include:

Compound Name Substituent(s) Position Molecular Weight Key Features Reference
tert-Butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate Br Indoline C5 ~374.3 Bromine enables cross-coupling
tert-Butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate Cl Indoline C5 ~330.8 Chlorine offers milder reactivity
tert-Butyl 5-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate F, 2-oxo Indoline C5 ~348.3 Electron-withdrawing F enhances stability
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate OMe, 2-oxo Indoline C5 ~360.4 Methoxy group improves solubility
tert-Butyl 4'-(3-trifluoromethylphenyl)-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate CF₃, 2-oxo Pyrrolidine C4' ~489.5 Trifluoromethyl enhances lipophilicity

Key Observations :

  • Halogen substituents (Br, Cl, F) influence reactivity and electronic properties. Bromine’s larger atomic radius and polarizability make it superior for cross-coupling compared to chlorine or fluorine .
  • Aryl substituents (e.g., trifluoromethylphenyl) on the spiro ring increase steric bulk and modulate pharmacokinetic properties .

Yield Comparison :

  • The target compound’s brominated analogue is synthesized in ~80–90% yield via optimized bromination protocols .
  • Chlorinated analogues (e.g., 5-chloro derivatives) achieve similar yields (~85–93%) using chlorination agents like N-chlorosuccinimide .
  • Methoxy-substituted derivatives require multi-step sequences, yielding ~70–79% .
Physicochemical Properties

NMR Spectral Data :

  • tert-Butyl group : Characteristic peaks at δ ~1.4–1.6 ppm (¹H) and ~28–30 ppm (¹³C) .
  • Bromine substituent : Deshields adjacent protons, causing downfield shifts (e.g., indoline C5-H at δ ~7.5–7.6 ppm) compared to chlorine (δ ~7.3–7.4 ppm) .
  • 2-Oxo group : Carbonyl signal at δ ~175–180 ppm (¹³C) .

Solubility and Stability :

  • Bromine and chlorine substituents reduce aqueous solubility but enhance stability toward metabolic degradation compared to methoxy or nitro groups .
  • Tert-butyl carbamate derivatives exhibit improved thermal stability over benzyl or methyl carbamates .

Biological Activity

Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate (CAS No. 878167-55-6) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H23BrN2O2
  • Molecular Weight : 367.29 g/mol
  • IUPAC Name : tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
  • Purity : Typically 97% as reported in commercial sources .

The compound features a spirocyclic structure that allows for unique interactions with biological targets, potentially influencing various pharmacological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly within the central nervous system. The spirocyclic core enables it to fit into the active sites of enzymes or receptors, modulating their activity.

Potential Targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound may exhibit affinity for nAChRs, which are implicated in cognitive functions and various neurological disorders.
  • Enzymatic Inhibition : The structural characteristics suggest potential inhibitory effects on certain enzymes involved in neurotransmitter metabolism.

Biological Activity and Pharmacological Effects

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antinociceptive Activity : Analogous compounds have shown promise in pain relief models by modulating receptor activity related to pain perception.
  • Neuroprotective Effects : Studies suggest potential neuroprotective roles against neurodegenerative diseases by influencing cholinergic signaling pathways.
  • Antitumor Properties : Some spirocyclic compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a need for further exploration in oncology .

Study on nAChR Binding Affinity

A study investigating the binding affinity of various spirocyclic compounds to nAChRs revealed that derivatives of this compound exhibited significant binding affinity in vitro. This suggests potential applications in treating cognitive disorders associated with cholinergic dysfunctions .

Antinociceptive Evaluation

In a preclinical model evaluating antinociceptive effects, the compound was administered to rats subjected to pain stimuli. Results indicated a significant reduction in pain response, supporting its potential as an analgesic agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Spiro[indoline-3,4-pyrano[2,3-c]pyrazoleSimilar spirocyclic structureFluorescence sensing
Spiro[indoline-3,4’-piperidine]-5-carboxylic acidClose structural analogDrug discovery applications
Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylateChlorine substitutionPotentially similar bioactivity

This compound stands out due to its bromine atom and tert-butyl group, enhancing its reactivity and functionalization potential compared to similar compounds.

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